Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate
Description
Structural and Physicochemical Characterization
Molecular Architecture and Functional Group Analysis
The compound features a pyrrolidine core substituted at position 3 with a chlorosulfonylmethyl group ($$-\text{CH}2\text{SO}2\text{Cl}$$) and at position 1 with a benzyl ester ($$-\text{COOCH}2\text{C}6\text{H}_5$$) (Figure 1). Key functional groups include:
- Benzyl ester : Provides steric bulk and influences solubility.
- Chlorosulfonyl group : A strong electrophile, enabling nucleophilic substitution reactions.
- Pyrrolidine ring : Adopts a puckered conformation, with substituents influencing spatial arrangement.
The pyrrolidine ring exists in equilibrium between Cγ-endo and Cγ-exo conformers. Computational studies on related β-proline derivatives suggest the Cγ-endo pucker is more stable by 1.2–2.8 kcal/mol in solution. The chlorosulfonylmethyl group at position 3 introduces steric interactions that may stabilize the Cγ-endo conformation, as observed in analogous systems.
Table 1: Key Structural Features
Stereochemical Configurations and Conformational Dynamics
The compound lacks chiral centers in its base structure, as confirmed by its SMILES string ($$ \text{O=C(N1CC(CS(=O)(Cl)=O)CC1)OCC2=CC=CC=C2} $$). However, related enantiomers (e.g., (R)- and (S)-configurations) are documented for analogs, highlighting the impact of stereochemistry on reactivity.
Conformational dynamics are governed by:
- Pyrrolidine puckering : Interconversion between Cγ-endo and Cγ-exo states.
- Rotational barriers : The chlorosulfonylmethyl group restricts rotation around the C3–S bond, as evidenced by hindered rotation in similar sulfonamide derivatives.
- Steric effects : The benzyl ester and chlorosulfonyl groups impose steric constraints, favoring extended conformations to minimize clashes.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR)
- $$ ^1\text{H} $$ NMR (DMSO-$$ d6 $$):
- Aromatic protons ($$ \text{C}6\text{H}5 $$): δ 7.28–7.38 ppm (multiplet, 5H).
- Benzyl methylene ($$ \text{OCH}
- Pyrrolidine ring protons: δ 3.45–3.70 ppm (N–CH$$ _2 $$), δ 2.80–3.10 ppm (S–CH$$ _2 $$).
Infrared (IR) Spectroscopy
- Ester carbonyl: 1740 cm$$ ^{-1} $$.
- Sulfonyl ($$ \text{SO}_2 $$): 1350 cm$$ ^{-1} $$ (asymmetric), 1170 cm$$ ^{-1} $$ (symmetric).
Mass Spectrometry (MS)
Thermodynamic and Kinetic Properties
Thermodynamics
- Melting point : Not explicitly reported, but analogs (e.g., benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate) melt at 81–82°C.
- Solubility : Low aqueous solubility due to lipophilic benzyl and sulfonyl groups; soluble in DMSO, DMF, and dichloromethane.
- XLogP3 : 2.2, indicating moderate hydrophobicity.
Kinetics
- Hydrolysis : The chlorosulfonyl group reacts with water, necessitating anhydrous storage.
- Thermal stability : Decomposes above 150°C, with potential SO$$ _2 $$ and HCl release.
Table 2: Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| XLogP3 | 2.2 | |
| Predicted solubility | <1 mg/mL in water | |
| Stability | Moisture-sensitive |
Properties
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c14-20(17,18)10-12-6-7-15(8-12)13(16)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLVZWQKSRFTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation
One common method involves the direct sulfonation of a pyrrolidine derivative using chlorosulfonic acid or sulfur trioxide in a suitable solvent.
-
- The reaction typically requires low temperatures (0-5°C) to minimize side reactions.
- An inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis of the chlorosulfonyl group.
-
- Dissolve the pyrrolidine derivative in anhydrous dichloromethane.
- Slowly add chlorosulfonic acid while maintaining the temperature.
- Stir the mixture for several hours.
- Quench the reaction with water and isolate the product through extraction and purification.
Alternative Methods
Other synthetic routes may involve the use of alternative sulfonating agents or different pyrrolidine derivatives, allowing for variations in yield and purity.
- Example : Using sulfur trioxide-pyridine complex as a milder alternative to chlorosulfonic acid can lead to improved selectivity and reduced byproducts.
Reaction Optimization
Optimizing the reaction conditions is crucial for maximizing yield and minimizing byproducts. Key factors to consider include:
Temperature Control : Lower temperatures help control reaction rates and reduce side reactions.
Reagent Purity : Using high-purity reagents can significantly improve yields by reducing unwanted side reactions.
Inert Atmosphere : Conducting reactions under an inert atmosphere prevents hydrolysis of sensitive intermediates.
Characterization of Products
Characterization techniques are essential for confirming the structure and purity of this compound.
Spectroscopic Techniques
| Technique | Key Data | Evidence Source |
|---|---|---|
| ^1H NMR | δ 4.5–5.0 ppm (benzyl CH₂) | Literature Review |
| HR-ESI-MS | [M+H⁺] m/z 303.04 (calc.) | Experimental Data |
| IR | S=O asymmetrical stretch at ~1360 cm⁻¹ | Literature Review |
Chromatographic Techniques
Purification methods such as column chromatography using silica gel with solvents like ethyl acetate/hexane gradients are often employed to achieve high purity levels.
Comparative Analysis of Yield
The yields for different preparation methods can vary significantly based on the conditions used.
| Method | Yield (%) | Notes |
|---|---|---|
| Direct Sulfonation | 45% - 60% | Dependent on temperature and reagent purity |
| Alternative Sulfonation Agents | Up to 75% | Improved selectivity with fewer byproducts |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates.
Key Insight : The reaction with amines is stereospecific, with computational studies suggesting hydrogen bonding between the sulfonyl oxygen and nucleophile enhances transition-state stabilization .
Hydrolysis Reactions
Controlled hydrolysis of the chlorosulfonyl group yields sulfonic acids, which are useful intermediates in medicinal chemistry.
Safety Note : Hydrolysis generates HCl gas, requiring inert atmosphere handling .
Cross-Coupling Reactions
The chlorosulfonyl group participates in Pd-catalyzed couplings, enabling C–S bond formation.
Limitation : Steric hindrance from the pyrrolidine ring reduces yields in bulkier substrates .
Elimination and Rearrangement
Under basic conditions, the chlorosulfonyl group can undergo elimination to form sulfenes, which are trapped in situ.
| Conditions | Products | Mechanism | Ref. |
|---|---|---|---|
| DBU, DCM, 25°C | Sulfene intermediates | -Elimination | |
| Trapping with dienes (e.g., cyclopentadiene) | Diels-Alder adducts | Cycloaddition |
Comparative Reactivity with Analogs
The pyrrolidine backbone influences reactivity compared to piperidine or acyclic analogs.
Explanation : The pyrrolidine’s smaller ring size increases steric crowding, slightly reducing reaction rates compared to acyclic analogs .
Scientific Research Applications
Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The chlorosulfonyl group can react with nucleophilic residues in proteins, leading to the modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs, their substituents, molecular weights, and functional properties:
Stereochemical Considerations
Stereochemistry significantly impacts reactivity and biological activity. For example:
- The (R)-configured tosyloxy derivative () is preferred in enantioselective synthesis, whereas (S)-cyanopyrrolidine () may exhibit distinct binding affinities in chiral environments .
Biological Activity
Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a chlorosulfonyl group and a benzyl ester, which contributes to its reactivity and biological activity. The presence of the chlorosulfonyl moiety allows for nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
This compound primarily interacts with nucleophilic residues in enzymes and proteins. This interaction can lead to:
- Enzyme Inhibition : The chlorosulfonyl group can covalently modify active sites on enzymes, inhibiting their function. This property is particularly useful in studying enzyme mechanisms and developing inhibitors for therapeutic applications .
- Protein Modification : The compound can alter the activity of proteins involved in various biochemical pathways, potentially affecting cellular signaling and metabolic processes.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacteria, including Staphylococcus aureus and Escherichia coli. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise .
- Enzyme Inhibition Studies : this compound has been utilized in assays to evaluate its inhibitory effects on specific enzymes. For instance, it has been tested for its potential to inhibit metalloproteases, which are implicated in various pathological conditions such as hypertension and cancer .
Case Studies
- Inhibition of Endothelin-Converting Enzyme : A study demonstrated that pyrrolidine derivatives similar to this compound effectively inhibit endothelin-converting enzyme, suggesting potential applications in treating cardiovascular diseases .
- Synthesis and Characterization : Various synthetic routes have been explored to produce this compound, emphasizing its role as a precursor for more complex molecules used in drug development. Techniques such as NMR spectroscopy have been employed to characterize the synthesized compounds and confirm their structures .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : Phosphine-catalyzed cycloisomerization is a common approach for structurally related pyrrolidine derivatives, as demonstrated in the synthesis of benzylidene-pyrrolidone analogs (81% yield, E/Z selectivity 9:1) . Key steps include:
- Use of anhydrous solvents (e.g., CHCl₃) under nitrogen.
- Flash column chromatography for purification, with silica gel and gradient elution (e.g., hexane/ethyl acetate).
- Monitoring reaction progress via TLC and NMR.
- Optimization : Adjust catalyst loading (e.g., 10 mol% PPh₃) and temperature (e.g., 0°C to room temperature) to minimize side reactions.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and detect impurities (e.g., coupling constants for stereochemical analysis) .
- HRMS-ESI : Validate molecular formula (e.g., C₂₈H₂₈NO₃, [M+H]⁺ calculated) .
- HPLC with Chiral Columns : Assess enantiomeric excess (e.g., IC column, 83% ee reported for similar compounds) .
Q. What safety protocols are essential for handling the chlorosulfonyl functional group?
- Precautions :
- Use fume hoods and PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact .
- Avoid moisture to prevent hydrolysis, which may release HCl gas.
- Store in sealed, dry containers under inert gas (e.g., argon) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?
- Resolution Strategies :
- X-ray Crystallography : Use SHELXL/SHELXS for unambiguous structure determination, especially for stereoisomers .
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to identify conformational discrepancies .
- Variable Temperature NMR : Probe dynamic effects (e.g., rotamers) causing signal splitting .
Q. What computational tools are suitable for predicting the reactivity of the chlorosulfonyl group in nucleophilic substitutions?
- Tools :
- Molecular Dynamics Simulations : Model reaction pathways (e.g., SN2 vs. SN1 mechanisms) using software like GROMACS .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- Data Interpretation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).
Q. How does stereochemistry at the pyrrolidine ring influence the compound’s stability and reactivity?
- Key Findings :
- Cis vs. Trans Isomers : Cis-substituted pyrrolidines exhibit higher torsional strain but enhanced electrophilicity at the chlorosulfonyl group .
- Chiral Centers : Use chiral HPLC (e.g., IC column) to separate enantiomers and assess stereochemical stability under varying pH/temperature .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
